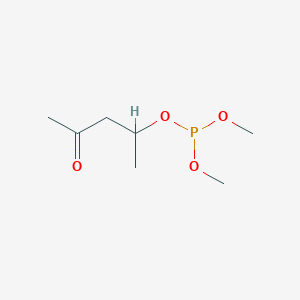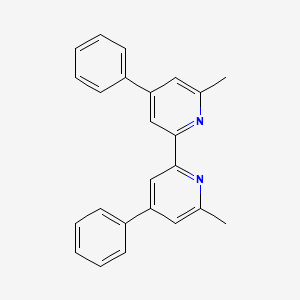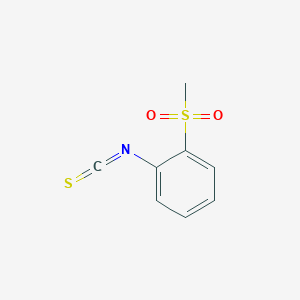
1-Isothiocyanato-2-(methanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-2-(methanesulfonyl)benzene is an organic compound with the molecular formula C8H7NO2S2 It is characterized by the presence of an isothiocyanate group (-N=C=S) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-2-(methanesulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenesulfonyl chloride with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminobenzenesulfonyl chloride is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Thiophosgene is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of this compound.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-2-(methanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Thiourea derivatives.
Scientific Research Applications
1-Isothiocyanato-2-(methanesulfonyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea and sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-2-(methanesulfonyl)benzene involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. The compound’s effects are mediated through the modification of these biomolecules, leading to changes in their function and activity. Molecular targets include enzymes involved in cellular processes, and pathways affected may include signal transduction and gene expression.
Comparison with Similar Compounds
1-Isothiocyanato-2-methylbenzene: Similar structure but lacks the methanesulfonyl group.
1-Isothiocyanato-2-phenylethane: Contains a phenylethyl group instead of a methanesulfonyl group.
Phenyl isothiocyanate: Lacks the methanesulfonyl group and has a simpler structure.
Uniqueness: 1-Isothiocyanato-2-(methanesulfonyl)benzene is unique due to the presence of both the isothiocyanate and methanesulfonyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. The methanesulfonyl group enhances the compound’s reactivity and solubility, making it more versatile in various research and industrial contexts.
Properties
CAS No. |
140899-49-6 |
|---|---|
Molecular Formula |
C8H7NO2S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
1-isothiocyanato-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-5-3-2-4-7(8)9-6-12/h2-5H,1H3 |
InChI Key |
YDTSZPPDDYYHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


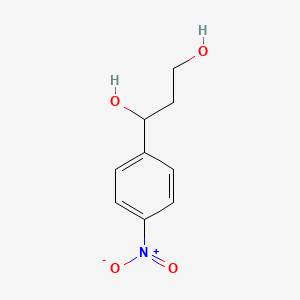
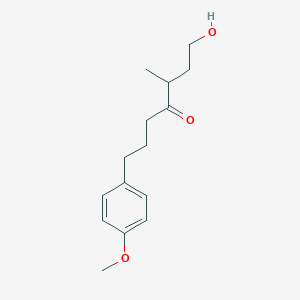

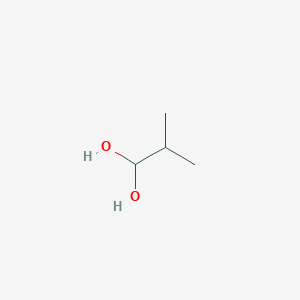

![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
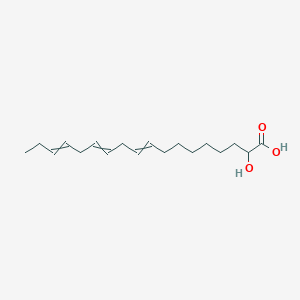
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

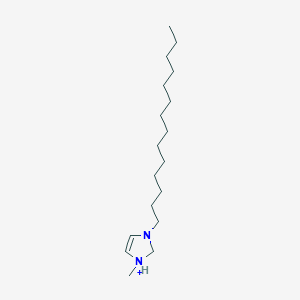
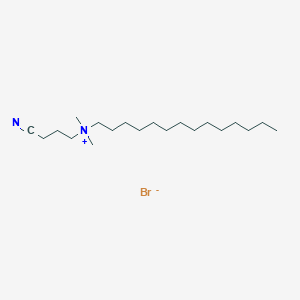
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
